trans-3-Chloroacrylic acid
Overview
Description
Trans-3-Chloroacrylic acid: is an organic compound with the molecular formula C3H3ClO2 It is a chlorinated derivative of acrylic acid and is characterized by the presence of a chlorine atom attached to the third carbon of the acrylic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Chloroacrylic acid can be synthesized through several methods. One common approach involves the chlorination of acrylic acid. The reaction typically occurs under controlled conditions to ensure the selective addition of chlorine to the desired position on the acrylic acid molecule. Another method involves the dehydrochlorination of 3-chloropropionic acid, which can be achieved using strong bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Chloroacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include hydroxide ions, amines, and thiols. These reactions typically occur under mild to moderate conditions.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used. The reactions may require catalysts or specific conditions to proceed efficiently.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated derivatives, amine derivatives, and thiol derivatives.
Addition Reactions: Products include halogenated compounds, hydrates, and ethers.
Oxidation and Reduction Reactions: Products include carboxylic acids, aldehydes, and alcohols.
Scientific Research Applications
Trans-3-Chloroacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems. It can be used to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: this compound is used in the production of polymers, resins, and other materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
Trans-3-Chloroacrylic acid can be compared with other similar compounds, such as:
Acrylic acid: Lacks the chlorine atom and has different reactivity and applications.
3-Chloropropionic acid: Contains a chlorine atom but lacks the double bond, leading to different chemical properties.
Crotonic acid: Similar structure but with a different substitution pattern, resulting in distinct reactivity.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts specific reactivity and makes it a valuable compound for various applications.
Comparison with Similar Compounds
- Acrylic acid
- 3-Chloropropionic acid
- Crotonic acid
- Fumaric acid
- Maleic acid
Properties
IUPAC Name |
3-chloroprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074993 | |
Record name | 3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-40-1 | |
Record name | 3-Chloroacrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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